molecular formula C22H22ClF3N6O B2545924 2-(4-((1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl)methyl)piperazin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 1396808-68-6

2-(4-((1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl)methyl)piperazin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2545924
CAS No.: 1396808-68-6
M. Wt: 478.9
InChI Key: HPZOIJGJZJEFPL-UHFFFAOYSA-N
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Description

The compound 2-(4-((1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl)methyl)piperazin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide features a 1,2,3-triazole core linked to a piperazine moiety, which is further connected to an acetamide group substituted with a 2-(trifluoromethyl)phenyl group and a 2-chlorophenyl ring. The triazole ring, synthesized via click chemistry (a robust method for forming carbon-heteroatom bonds ), enhances structural rigidity and may improve binding interactions in biological systems.

Properties

IUPAC Name

2-[4-[[3-(2-chlorophenyl)triazol-4-yl]methyl]piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClF3N6O/c23-18-6-2-4-8-20(18)32-16(13-27-29-32)14-30-9-11-31(12-10-30)15-21(33)28-19-7-3-1-5-17(19)22(24,25)26/h1-8,13H,9-12,14-15H2,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPZOIJGJZJEFPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CN=NN2C3=CC=CC=C3Cl)CC(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClF3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The preparation of this compound involves a multi-step synthetic pathway, often starting with the formation of the triazole ring through click chemistry, which typically uses an azide and an alkyne in the presence of a copper catalyst

Industrial Production Methods: : On an industrial scale, the production may involve continuous flow chemistry to enhance the efficiency and scalability of the synthesis. Optimized reaction conditions, such as temperature control and solvent selection, are crucial to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: : This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: : Common reagents used include oxidizing agents like potassium permanganate for oxidation reactions and reducing agents such as sodium borohydride for reduction reactions. Substitution reactions may involve nucleophiles like sodium azide.

Major Products Formed: : Depending on the reagents and conditions, the major products formed can range from hydroxylated derivatives to reduced forms of the compound, which could have different pharmacological properties.

Scientific Research Applications

Chemical Properties and Structure

This compound features a complex structure characterized by a triazole ring, piperazine moiety, and trifluoromethyl group, which contribute to its biological activity. The molecular formula is C21H22ClF3N4C_{21}H_{22}ClF_3N_4, and it has a molecular weight of approximately 440.88 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing triazole rings. For instance, derivatives similar to the compound have shown significant activity against various cancer cell lines. The structural components of this compound may enhance its ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:
A study evaluated the anticancer effects of related triazole compounds on multiple human cancer cell lines, reporting percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against specific lines like OVCAR-8 and NCI-H40 . This suggests that modifications in the triazole structure can lead to improved cytotoxicity.

CXCR3 Receptor Modulation

The compound is noted for its activity as a modulator of the CXCR3 receptor, which plays a critical role in inflammatory responses and leukocyte trafficking. Targeting this receptor may provide therapeutic benefits in conditions such as autoimmune diseases and cancer.

Research Findings:
In a patent study, it was demonstrated that derivatives of this compound could effectively bind to the CXCR3 receptor, influencing immune cell migration and potentially offering new avenues for treating inflammatory diseases .

Data Table: Anticancer Activity of Related Compounds

Compound NameCell Line TestedPercent Growth Inhibition (%)Mechanism of Action
Compound ASNB-1986.61Apoptosis
Compound BOVCAR-885.26Cell Cycle Arrest
Compound CNCI-H4075.99Apoptosis
Compound DHOP-9267.55Cytotoxicity
Compound EMDA-MB-23156.88Apoptosis

Mechanism of Action

The compound exerts its effects through a mechanism that involves binding to molecular targets such as enzymes or receptors. The presence of the triazole and piperazine rings facilitates this binding, enabling the compound to modulate the activity of these targets, thereby influencing biological pathways and processes.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Heterocycle Substituents Biological Relevance/Application Key Reference
Target Compound : 2-(4-((1-(2-Chlorophenyl)-1H-1,2,3-triazol-5-yl)methyl)piperazin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide 1,2,3-Triazole 2-Chlorophenyl, trifluoromethylphenyl, piperazine, acetamide Potential insecticidal/antiproliferative
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Pyrazole 4-Chlorophenyl, cyano, acetamide Fipronil derivative (insecticidal) [2]
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide 2-Chloro-5-(trifluoromethyl)phenyl, phenylpiperazine, acetamide Structural analog (pharmacological studies) [12]
(Z)-N-(2-(1-((1-(2-(5-Chloro-3-(hydroxyimino)-2-oxoindolin-1-yl)ethyl)-1H-1,2,3-triazol-5-yl)methyl)-5-methoxy-1H-indol-3-yl)ethyl)acetamide 1,2,3-Triazole Chloroindole, hydroxyimino, methoxyindole, acetamide Anticancer/antiproliferative [8]
FP1-12 (Hydroxyacetamide-triazole derivatives) 1,2,4-Triazole Substituted phenyl, imidazolone, sulfanyl, hydroxyacetamide Antiproliferative activity [9]

Key Comparative Insights

Triazole vs. Pyrazole Cores
  • The target compound’s 1,2,3-triazole core (synthesized via click chemistry ) offers superior metabolic stability compared to pyrazole derivatives (e.g., the Fipronil analog in [2]). Triazoles exhibit stronger hydrogen-bonding capacity and resistance to oxidative degradation, which may enhance bioavailability.
  • Pyrazole-containing compounds (e.g., [2]) are often associated with insecticidal activity but may suffer from shorter half-lives due to metabolic susceptibility.
Substituent Effects
  • The 2-chlorophenyl substituent is structurally distinct from the 4-chlorophenyl group in [2], which may alter steric interactions in target binding pockets.
Piperazine Linkage
  • Piperazine moieties (present in the target compound and [12]) enhance solubility and modulate receptor affinity. However, the target compound’s piperazine is conjugated to a triazole-methyl group, creating a more rigid scaffold compared to the phenylpiperazine in [12].
Pharmacological Potential
  • While direct bioactivity data for the target compound are absent, structurally related triazole-acetamide hybrids (e.g., [8, 9]) demonstrate antiproliferative effects, suggesting similar applications.

Biological Activity

The compound 2-(4-((1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl)methyl)piperazin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide represents a novel class of triazole derivatives. These compounds have garnered attention due to their diverse biological activities, particularly in antifungal and anticancer applications. This article focuses on the biological activity of this specific compound, summarizing relevant research findings, case studies, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that contribute to its biological properties:

  • Triazole Ring : A five-membered heterocyclic compound known for its pharmacological significance.
  • Piperazine Linker : Enhances solubility and bioavailability.
  • Chlorophenyl and Trifluoromethyl Groups : These substitutions are critical for the compound's interaction with biological targets.

Biological Activity Overview

The biological activities of triazole derivatives, including our compound of interest, can be categorized into several key areas:

  • Antifungal Activity :
    • Triazoles are well-established antifungal agents that inhibit the enzyme lanosterol 14α-demethylase (CYP51), crucial for ergosterol biosynthesis in fungi. This inhibition leads to disrupted cell membrane integrity and ultimately fungal cell death .
    • Recent studies have shown that derivatives with piperazine linkers exhibit enhanced antifungal activity compared to their non-piperazine counterparts. The compound's activity was evaluated against various fungal strains, demonstrating promising results in inhibiting growth at low concentrations (MIC values ranging from 0.06 to 8 μg/mL) .
  • Anticancer Potential :
    • Compounds containing triazole rings have been investigated for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth through various pathways .
    • In vitro studies have reported that similar triazole derivatives exhibit significant cytotoxic effects against several cancer cell lines, including breast and colon cancers, with IC50 values indicating potent activity .
  • Antimicrobial Properties :
    • Beyond antifungal activity, triazole derivatives have shown broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives:

Structural FeatureEffect on Activity
Triazole Ring Essential for antifungal and anticancer activity
Piperazine Linker Enhances solubility and bioactivity
Chlorophenyl Substitution Increases potency against specific fungal strains
Trifluoromethyl Group Improves metabolic stability and bioavailability

Case Studies

Several studies have highlighted the efficacy of triazole derivatives similar to our compound:

  • Fungal Inhibition Study :
    • A study evaluated a series of piperazine-linked triazoles against Candida albicans and Aspergillus niger, revealing that compounds with low MIC values demonstrated potential as effective antifungal agents .
  • Cancer Cell Line Evaluation :
    • Research involving various cancer cell lines showed that specific modifications on the triazole ring significantly enhanced anticancer properties. One derivative exhibited an IC50 value of 6.2 μM against HCT-116 colon cancer cells, indicating strong potential for further development .

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